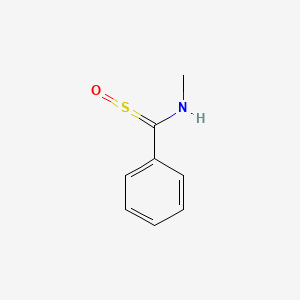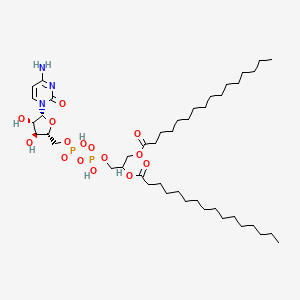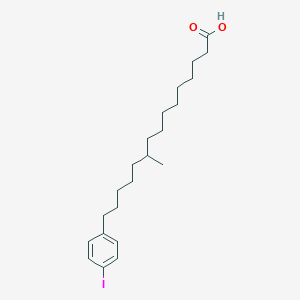
Propionate
概述
描述
丙酸,也称为丙酸,是一种短链脂肪酸,化学式为CH₃CH₂COOH。它是一种无色油状液体,具有刺鼻的气味,通常被描述为类似于汗液或奶酪的味道。丙酸在人体肠道中通过膳食纤维的微生物发酵自然产生,也存在于各种精油中。 它在调节食欲、维持血糖水平和减少炎症方面在人类健康中发挥着重要作用 .
准备方法
合成路线和反应条件: 丙酸可以通过多种方法合成:
工业生产方法:
乙烯羰基化(巴斯夫法): 该方法涉及乙烯与一氧化碳和水在催化剂存在下反应生成丙酸.
丙醛氧化: 丙酸可以通过在催化剂存在下使用氧气或空气氧化丙醛来生产.
烃类直接氧化: 该方法涉及烃类(如丙烷)的直接氧化,以生产丙酸.
化学反应分析
丙酸会发生各种化学反应,包括:
常用试剂和条件:
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 氢化铝锂。
催化剂: 酯化反应的硫酸。
主要产品:
氧化: 二氧化碳和水。
还原: 丙醇。
取代: 丙酸乙酯等酯类。
科学研究应用
作用机制
丙酸通过多种机制发挥其作用:
调节食欲: 丙酸刺激调节食欲的激素(如肽YY和胰高血糖素样肽-1)的释放.
葡萄糖代谢: 丙酸是糖异生的前体,有助于维持血糖水平.
免疫调节: 丙酸调节免疫细胞,减少炎症并维持肠道屏障完整性.
相似化合物的比较
丙酸通常与其他短链脂肪酸(如乙酸和丁酸)进行比较:
丙酸的独特性:
类似化合物:
- 乙酸
- 丁酸
- 乳酸
属性
CAS 编号 |
72-03-7 |
|---|---|
分子式 |
C3H5O2- |
分子量 |
73.07 g/mol |
IUPAC 名称 |
propanoate |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/p-1 |
InChI 键 |
XBDQKXXYIPTUBI-UHFFFAOYSA-M |
SMILES |
CCC(=O)[O-] |
规范 SMILES |
CCC(=O)[O-] |
| 72-03-7 | |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
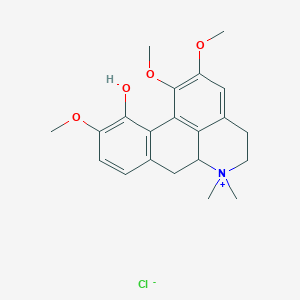

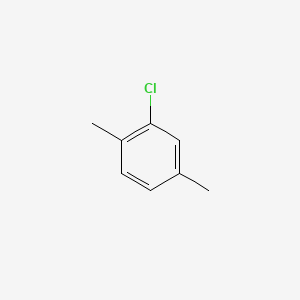
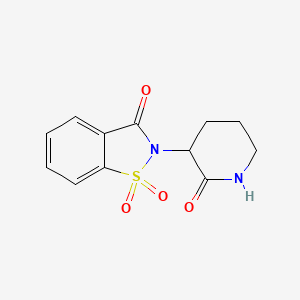
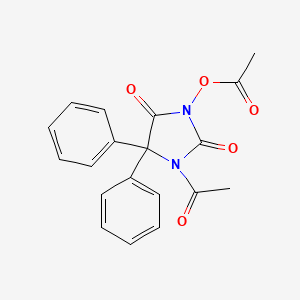
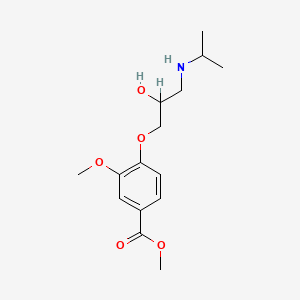
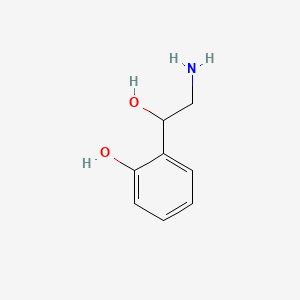
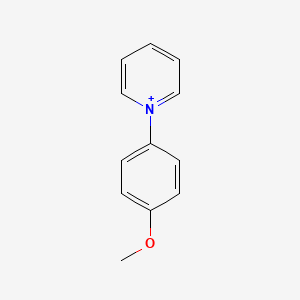
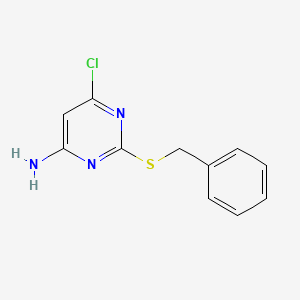
![1,3,3-Trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene;2,4,4-trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B1217526.png)
